![molecular formula C17H20ClN3O B2956623 3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide CAS No. 2034508-18-2](/img/structure/B2956623.png)
3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide
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Description
3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds with structural similarities to "3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide" often involves the synthesis and evaluation of their biological activities. For instance, studies have been conducted on the synthesis of novel pyrazole derivatives and their evaluation as antimicrobial and anticancer agents. These compounds, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown promising results in in vitro antimicrobial and anticancer activity assays, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant Studies
Another area of application is the exploration of anticonvulsant properties. Research on N-Benzyl-3-[(Chlorophenyl) Amino] propanamides has demonstrated the potential of these compounds against generalized seizures. The ortho and para isomers of these compounds were found to be more potent than phenytoin in the maximal electroshock (MES) test, indicating their significant potential for use against seizures (Idris, Ayeni, & Sallau, 2011).
Antimicrobial and Antifungal Activities
The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the antimicrobial and antifungal activities of these compounds. The study revealed that all the prepared compounds performed well against pathogenic strains, indicating the potential of such structures in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Controlled Release of Pesticides
The preparation of polyurea microcapsules through interfacial polymerization for controlled release of pesticides represents another significant application. This method, using compounds with good fungicidal activity against Rhizoctonia solani, offers a promising approach for developing biological pesticides, growth regulators, and fertilizers (Yu, Wang, Zhao, Chou, & Li, 2021).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-21-16(14-6-3-7-15(14)20-21)11-19-17(22)9-8-12-4-2-5-13(18)10-12/h2,4-5,10H,3,6-9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAISPXOSZHQTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide |
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